Pasireotide is a synthetic long-acting cyclic hexapeptide with somatostatin-like activity. It is marketed as a diaspartate salt called Signifor, which is used in the treatment of Cushing's disease.
Pasireotide is a Somatostatin Analog. The mechanism of action of pasireotide is as a Somatostatin Receptor Agonist.
Pasireotide is a synthetic polypeptide analogue of somatostatin that resembles the native hormone in its ability to suppress levels and activity of growth hormone, insulin, glucagon and many other gastrointestinal peptides. Because its half-life is longer than somatostatin, pasireotide can be used clinically to treat neuroendocrine pituitary tumors that secrete excessive amounts of growth hormone causing acromegaly, or adrenocorticotropic hormone (ACTH) causing Cushing disease. Pasireotide has many side effects including suppression of gall bladder contractility and bile production, and maintenance therapy can cause cholelithiasis and accompanying elevations in serum enzymes and bilirubin.
Pasireotide is a synthetic long-acting cyclic peptide with somatostatin-like activity. Pasireotide activates a broad spectrum of somatostatin receptors, exhibiting a much higher binding affinity for somatostatin receptors 1, 3, and 5 than octreotide in vitro, as well as a comparable binding affinity for somatostatin receptor 2. This agent is more potent than somatostatin in inhibiting the release of human growth hormone (HGH), glucagon, and insulin.
See also: Pasireotide Diaspartate (is active moiety of); Pasireotide Pamoate (is active moiety of).
Pasireotide
CAS No.: 396091-73-9
Cat. No.: VC0538667
Molecular Formula: C60H67F3N10O11
Molecular Weight: 1161.2 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 396091-73-9 |
---|---|
Molecular Formula | C60H67F3N10O11 |
Molecular Weight | 1161.2 g/mol |
IUPAC Name | [(3S,6S,9S,12R,15S,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate;2,2,2-trifluoroacetic acid |
Standard InChI | InChI=1S/C58H66N10O9.C2HF3O2/c59-27-13-12-22-46-52(69)64-47(30-38-23-25-42(26-24-38)76-36-39-16-6-2-7-17-39)53(70)66-49(31-37-14-4-1-5-15-37)57(74)68-35-43(77-58(75)61-29-28-60)33-50(68)55(72)67-51(40-18-8-3-9-19-40)56(73)65-48(54(71)63-46)32-41-34-62-45-21-11-10-20-44(41)45;3-2(4,5)1(6)7/h1-11,14-21,23-26,34,43,46-51,62H,12-13,22,27-33,35-36,59-60H2,(H,61,75)(H,63,71)(H,64,69)(H,65,73)(H,66,70)(H,67,72);(H,6,7)/t43-,46+,47+,48-,49+,50+,51+;/m1./s1 |
Standard InChI Key | REVVFYZEISKUMT-QKXVGOHISA-N |
Isomeric SMILES | C1[C@H](CN2[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C(=O)(C(F)(F)F)O |
SMILES | C1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN |
Canonical SMILES | C1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C(=O)(C(F)(F)F)O |
Appearance | Solid powder |
Introduction
Pharmacological Profile and Mechanism of Action
Receptor Binding and Signaling Pathways
Pasireotide’s therapeutic effects stem from its high-affinity binding to somatostatin receptors (SSTRs), particularly SSTR1, 2, 3, and 5, with dissociation constants (Kd) in the low nanomolar range . Unlike octreotide and lanreotide, which predominantly target SSTR2, pasireotide’s multireceptor engagement enables broader inhibition of hormone secretion. Upon binding, it activates Gi/o-coupled pathways, suppressing adenylate cyclase activity and reducing intracellular cyclic AMP (cAMP) levels . This cascade inhibits hormone release (e.g., ACTH, growth hormone) and cell proliferation in NETs .
Pharmacokinetics and Dosage
Administered subcutaneously (sc) or as a long-acting release (LAR) formulation, pasireotide achieves peak plasma concentrations within 0.5–2 hours (sc) or 14–28 days (LAR) . Clinical trials have utilized doses ranging from 300–1,200 µg twice daily (sc) or 40–60 mg monthly (LAR), with dose adjustments based on efficacy and tolerability .
Clinical Applications in Cushing’s Disease
Phase III Trial Outcomes
In a landmark Phase III study (N = 162), pasireotide sc (600–900 µg bid) normalized UFC in 25% of patients at 6 months, with sustained reductions observed over 24 months . Mean UFC decreased by 47.9% by month 2, correlating with improvements in systolic blood pressure (-6.4 mmHg) and body weight (-6.3 kg) . Patients who entered the open-label extension (N = 58) maintained normalized UFC for a median of 27 months, with 10 patients receiving treatment beyond 36 months .
Predictors of Response
Early UFC reduction at month 2 strongly predicts long-term efficacy: 92% of patients achieving UFC ≤ upper limit of normal (ULN) at month 6 maintained normalization at month 24 . Conversely, non-responders by month 2 rarely achieved remission thereafter .
Role in Acromegaly and Neuroendocrine Tumors
Acromegaly Management
Pasireotide LAR (40–60 mg/month) normalized insulin-like growth factor 1 (IGF-1) in 31% of patients resistant to first-generation analogs, with tumor volume reduction ≥20% in 23% of cases . Its efficacy is attributed to SSTR5 activation, which is overexpressed in growth hormone-secreting adenomas .
Antiproliferative Effects in NETs
In vitro studies demonstrate pasireotide’s superior inhibition of cell proliferation in pancreatic NETs (BON-1, QGP-1) compared to octreotide, mediated by SSTR3-driven apoptosis . Clinical trials in metastatic NETs report disease stabilization in 58% of patients at 12 months .
Future Directions and Ongoing Research
Combination Therapies
Ongoing studies (e.g., NCT01794793) are evaluating pasireotide with mTOR inhibitors (everolimus) or peptide receptor radionuclide therapy (PRRT) to enhance antitumor efficacy in refractory NETs . Preliminary data suggest synergistic effects on tumor growth inhibition.
Biomarker-Driven Personalization
Efforts to correlate SSTR5 expression levels with pasireotide response in Cushing’s disease aim to identify optimal candidates for therapy. Tumors with ≥50% SSTR5 immunopositivity exhibit 3.2-fold higher likelihood of UFC normalization .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume